7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzyl halides, and thiols. The key steps may involve:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving substituted anilines and appropriate reagents.
Introduction of the sulfanyl group: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine intermediate with 2-methylbenzyl thiol under suitable conditions.
Methoxylation and phenylation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 7-phenyl-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The uniqueness of 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy, phenyl, and sulfanyl groups can confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C27H23N3OS |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C27H23N3OS/c1-19-8-6-7-11-21(19)17-32-27-25-24(20-9-4-3-5-10-20)16-30(26(25)28-18-29-27)22-12-14-23(31-2)15-13-22/h3-16,18H,17H2,1-2H3 |
InChI Key |
JGWGIDULHWTSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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